

Technical Guide: 6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid

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Compound of Interest

Compound Name: 6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the molecular properties, synthesis, and potential biological relevance of **6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid**. Quinoline derivatives are a significant class of heterocyclic compounds known for their wide range of pharmacological activities, including antitumor and antimicrobial properties. This document serves as a core resource for researchers engaged in the discovery and development of novel therapeutics.

Molecular Profile

The fundamental molecular characteristics of **6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid** are summarized below.

Property	Value
Molecular Formula	C ₂₀ H ₁₈ BrNO ₃
Molecular Weight	400.27 g/mol [1]
IUPAC Name	6-bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid
CAS Number	489451-29-8

Experimental Protocol: Synthesis and Characterization

A plausible and adaptable method for the synthesis of **6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid** is the Doebner reaction, a well-established three-component reaction.^{[2][3]}

Synthesis via Doebner Reaction

Materials:

- 4-Bromoaniline
- 3-Isobutoxybenzaldehyde
- Pyruvic acid
- Ethanol
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer with heating mantle
- Thin-layer chromatography (TLC) plates (silica gel)
- Filtration apparatus

Procedure:

- Reactant Preparation: In a 250 mL round-bottom flask, dissolve 4-bromoaniline (10 mmol) and 3-isobutoxybenzaldehyde (10 mmol) in 100 mL of ethanol.

- Reaction Initiation: To the stirred solution, add pyruvic acid (12 mmol).
- Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C) using a heating mantle. Maintain the reflux for 6-8 hours.
- Reaction Monitoring: Monitor the progress of the reaction periodically using thin-layer chromatography (TLC) with a suitable eluent system (e.g., ethyl acetate/hexane).
- Precipitation and Filtration: Upon completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature. The product is expected to precipitate out of the solution. Collect the solid product by vacuum filtration.
- Washing: Wash the collected solid with cold ethanol to remove any unreacted starting materials.
- Purification (Recrystallization): Dissolve the crude product in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature and then place it in an ice bath to facilitate crystallization. Filter the purified crystals and dry them under a vacuum.

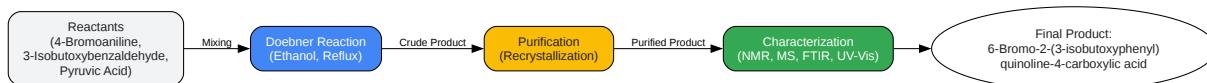
Characterization

The structure and purity of the synthesized **6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid** should be confirmed using standard analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR spectroscopy will confirm the chemical structure by identifying the chemical shifts and coupling constants of the protons and carbons.
- Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound, confirming the molecular formula.^[4]
- Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis will identify the characteristic functional groups present in the molecule, such as the carboxylic acid O-H and C=O stretches.^[5]
- Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can be used to study the electronic transitions within the molecule and can be useful for quantitative analysis.^[5]

Experimental Workflow Visualization

The following diagram illustrates the key stages of the synthesis and characterization of **6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid**.



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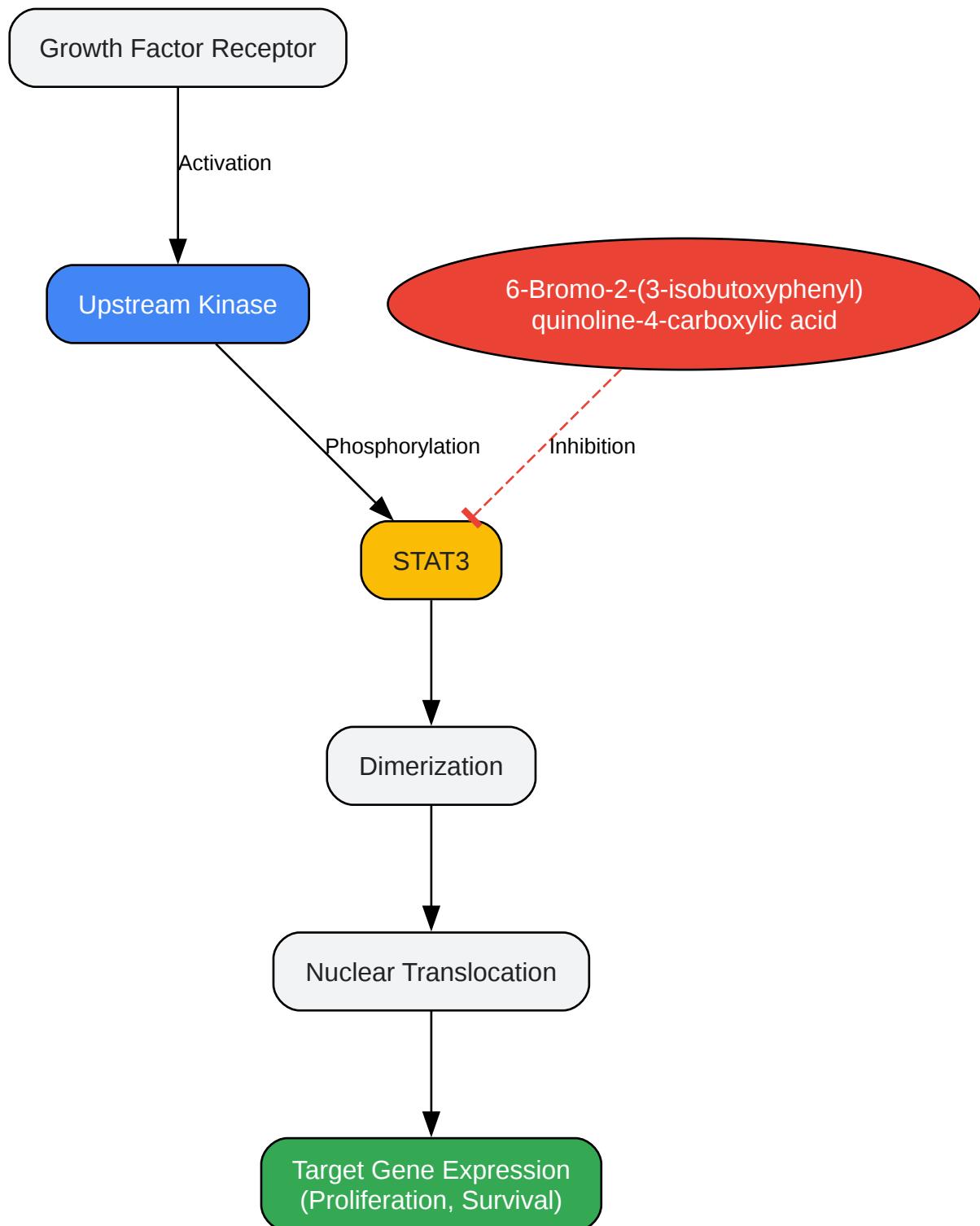
Caption: Workflow for the synthesis and characterization of the target compound.

Potential Biological Significance and Signaling Pathways

While the specific biological activity of **6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid** is not extensively documented in publicly available literature, the quinoline scaffold is a well-known pharmacophore present in numerous biologically active compounds.^[3] ^[6] Derivatives of quinoline-4-carboxylic acid have shown promise as:

- Antitumor Agents: Some quinoline derivatives have been found to inhibit signaling pathways crucial for cancer cell proliferation and survival, such as the STAT3 signaling pathway.^[3]
- Enzyme Inhibitors: Structurally similar compounds have been identified as inhibitors of kinases like Aurora A, which are key regulators of cell division.^{[7][8]}
- Antimicrobial Agents: The quinoline core is also found in several antibacterial and antimalarial drugs.^[3]

Given these precedents, a hypothetical mechanism of action for **6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid** could involve the inhibition of a critical intracellular signaling pathway. The diagram below illustrates a conceptual signaling pathway that could be a target for such a compound.



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Caption: Hypothetical inhibition of the STAT3 signaling pathway.

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